Synthesis and characterization of Bathophenanthroline derivatives
Synthesis and characterization of Bathophenanthroline derivatives
An In-depth Technical Guide on the Synthesis and Characterization of Bathophenanthroline Derivatives
Introduction
Bathophenanthroline (Bphen), a derivative of 1,10-phenanthroline (B135089), is a heterocyclic organic compound with the chemical formula C₂₄H₁₆N₂.[1] Its rigid, planar structure and electron-deficient nitrogen atoms make it an excellent bidentate chelating ligand, forming stable complexes with a variety of metal ions.[2][3] This property, combined with its unique photophysical and electrochemical characteristics, has led to its widespread use in diverse scientific and technological fields. Bathophenanthroline and its derivatives are integral components in organic light-emitting diodes (OLEDs), where they function as hole-blocking and electron-transporting layers.[1] They are also employed as sensitive reagents for the colorimetric determination of iron and as fluorescent probes for detecting metal ions.[4] Furthermore, the ability of phenanthroline derivatives to interact with DNA has opened avenues for their exploration as potential anticancer and antimicrobial agents.[5] This guide provides a comprehensive overview of the synthesis, characterization, and applications of bathophenanthroline derivatives, tailored for researchers, scientists, and professionals in drug development.
Synthesis of Bathophenanthroline Derivatives
The synthesis of bathophenanthroline derivatives often involves the modification of the core 1,10-phenanthroline scaffold. Common synthetic strategies include nucleophilic aromatic substitution and cross-coupling reactions, such as the Suzuki coupling, to introduce various functional groups onto the phenanthroline ring system. The choice of synthetic route depends on the desired substitution pattern and the nature of the substituent.
Experimental Protocol: Synthesis of 2,9-bis(2,6-diisopropylphenoxy)-1,10-phenanthroline
This protocol is adapted from a procedure for synthesizing substituted phenanthroline derivatives and involves a nucleophilic substitution reaction.[6]
Materials:
-
2,6-diisopropylphenol
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Hexane
-
Magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
A mixture of 2,9-dichloro-1,10-phenanthroline (1.0 g, 4.0 mmol), 2,6-diisopropylphenol (2.14 g, 12.0 mmol), and K₂CO₃ (2.21 g, 16.0 mmol) in DMF (20 mL) is heated at 120 °C for 24 hours under a nitrogen atmosphere.
-
After cooling to room temperature, the reaction mixture is poured into water (100 mL) and extracted with toluene (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2,9-bis(2,6-diisopropylphenoxy)-1,10-phenanthroline.
Caption: Generalized workflow for the synthesis of Bathophenanthroline derivatives.
Characterization of Bathophenanthroline Derivatives
A thorough characterization of newly synthesized bathophenanthroline derivatives is crucial to understand their structure-property relationships. A combination of spectroscopic, electrochemical, and structural analysis techniques is typically employed.
Spectroscopic Characterization
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the synthesized derivatives. Characteristic stretching bands for C=N and C=C bonds in the aromatic framework are typically observed around 1600 and 1500 cm⁻¹, respectively.[6]
-
UV-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy: These techniques provide insights into the electronic properties of the molecules. The absorption spectra of bathophenanthroline derivatives typically show bands in the UV region. The position and intensity of these bands can be influenced by the nature and position of substituents.[7] Fluorescence spectroscopy is used to study the emission properties, including the emission wavelength and quantum yield.[7][8]
Experimental Protocol: Photophysical Characterization
Materials:
-
Synthesized Bathophenanthroline derivative
-
Spectroscopic grade solvents (e.g., dichloromethane, acetonitrile, THF)
-
Quartz cuvettes (1 cm path length)
Procedure:
-
UV-Vis Absorption Spectroscopy:
-
Prepare dilute solutions (typically 10⁻⁵ to 10⁻⁶ M) of the derivative in the desired solvent.
-
Record the absorption spectrum using a UV-Vis spectrophotometer over a suitable wavelength range (e.g., 200-800 nm).
-
The solvent is used as a blank.
-
-
Fluorescence Spectroscopy:
-
Using the same solutions, record the emission spectrum on a spectrofluorometer.
-
The excitation wavelength is set at the absorption maximum (λ_max) determined from the UV-Vis spectrum.
-
The emission is scanned over a wavelength range longer than the excitation wavelength.
-
The fluorescence quantum yield can be determined relative to a standard fluorophore with a known quantum yield.
-
Electrochemical Characterization
-
Cyclic Voltammetry (CV): CV is a powerful technique to investigate the redox properties of the derivatives. It provides information on the oxidation and reduction potentials, which can be used to estimate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[9]
Structural and Thermal Analysis
-
Single-Crystal X-ray Diffraction: This technique provides the precise three-dimensional arrangement of atoms in a crystalline sample, confirming the molecular structure.[6]
-
Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to determine the thermal stability, melting point, and decomposition temperature of the derivatives.[10]
Quantitative Data Summary
The following tables summarize key quantitative data for various bathophenanthroline derivatives as reported in the literature.
Table 1: Photophysical Properties of Selected Bathophenanthroline Derivatives
| Derivative | Solvent | Absorption λ_max (nm) | Emission λ_max (nm) | Quantum Yield (Φ) | Reference |
| 2-(phenylamino)-1,10-phenanthroline | Dichloromethane | ~335 | ~450 | - | [7] |
| 2-(4-methoxyphenylamino)-1,10-phenanthroline | Dichloromethane | - | ~512 | - | [7] |
| 2-(4-cyanophenylamino)-1,10-phenanthroline | Dichloromethane | - | ~409 | - | [7] |
| [Pt(naphen)(Cl)] | Dichloromethane | ~520-530 | ~630 | - | [9] |
| [Pt(thnaphen)(Cl)] | Dichloromethane | - | ~570 | - | [9] |
Table 2: Electrochemical and Thermal Properties of Bathophenanthroline
| Property | Value | Reference |
| Melting Point | 218-220 °C | [1] |
| Electron Mobility | 5 x 10⁻⁴ cm² V⁻¹ s⁻¹ | [1] |
| Enthalpy of Fusion | 40.5 ± 1.6 kJ·mol⁻¹ | [10] |
| Temperature of Fusion | 554.83 ± 0.74 K | [10] |
Applications in Research and Drug Development
Bathophenanthroline derivatives have found applications in various fields due to their versatile properties.
Organic Light-Emitting Diodes (OLEDs)
In OLEDs, bathophenanthroline and its derivatives are commonly used as hole-blocking or electron-transporting layers.[1] Their high electron mobility and wide energy gap help to confine charge carriers and excitons within the emissive layer, thereby improving the efficiency and performance of the device.[1]
Caption: Role of Bphen as an Electron Transport Layer in an OLED.
Fluorescent Sensors for Metal Ion Detection
The ability of bathophenanthroline derivatives to form stable and often colored or fluorescent complexes with metal ions makes them excellent candidates for chemical sensors.[4] For instance, bathophenanthroline is a well-known reagent for the detection of iron(II) ions.[4] Specially designed derivatives can exhibit enhanced selectivity and sensitivity for other metal ions, such as mercury.
Caption: Bphen-based fluorescent sensor for metal ion detection.
Drug Development: Anticancer and Antimicrobial Agents
The planar structure of the phenanthroline core allows these molecules to intercalate between the base pairs of DNA.[5] This interaction can disrupt DNA replication and transcription, leading to cell death. This mechanism is the basis for the investigation of phenanthroline derivatives as potential anticancer and antimicrobial drugs.[5] Metal complexes of these derivatives have also shown significant biological activity.[5]
Caption: Mechanism of action for Bphen derivatives as DNA-targeting agents.
Conclusion
Bathophenanthroline and its derivatives represent a versatile class of compounds with a rich chemistry and a wide array of applications. The ability to tune their photophysical, electrochemical, and biological properties through synthetic modification makes them highly attractive for researchers in materials science, analytical chemistry, and drug discovery. The detailed protocols and data presented in this guide serve as a valuable resource for the synthesis and characterization of novel bathophenanthroline derivatives with tailored functionalities for specific applications. Future research in this area is expected to lead to the development of more efficient OLED materials, highly sensitive chemical sensors, and potent therapeutic agents.
References
- 1. Bathophenanthroline | 1662-01-7 [chemicalbook.com]
- 2. 1,10-Fenantrolina - Wikipedia bahasa Indonesia, ensiklopedia bebas [id.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Crystal Structure and Optical Properties of Novel 1,10-Phenanthroline Derivatives Containing 2,6-Diisopropylphenoxy Substituents | MDPI [mdpi.com]
- 7. Photophysical Properties of Fluorescent 2-(Phenylamino)-1,10-phenanthroline Derivatives† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 9. mdpi.com [mdpi.com]
- 10. iris.uniroma1.it [iris.uniroma1.it]
